molecular formula C20H23NO4 B8321047 3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

Cat. No. B8321047
M. Wt: 341.4 g/mol
InChI Key: RKWRJIXPIPJPQS-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

Glacial acetic acid (285 ml) at 10-20° C. was dropwise added with hydrazine monohydrate (10.16 ml, 209 mmoles) and added with 3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide (14.27 g, 41.8 mmoles), prepared as described in example 56. The mixture was left to stand for 2 hours, then evaporated, dissolved in CH2Cl2, washed with water, anhydrified over Na2SO4, brought to dryness, and the crude was triturated in petrolatum/ethyl ether 2:1 (150 ml) and filtered to give 11.3 g of the title compound (yield: 96%).
Quantity
14.27 g
Type
reactant
Reaction Step One
Quantity
10.16 mL
Type
reactant
Reaction Step Two
Quantity
285 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.[CH2:4]([O:11][C:12]1[C:13]([CH:27]=O)=[C:14]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[C:15]([N:17](CC)CC)=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)(=O)C>[CH2:4]([O:11][C:12]1[C:24]([O:25][CH3:26])=[CH:23][CH:22]=[C:14]2[C:13]=1[CH:27]=[N:2][NH:17][C:15]2=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)N(CC)CC)C=CC1OC)C=O
Step Two
Name
Quantity
10.16 mL
Type
reactant
Smiles
O.NN
Name
Quantity
285 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the crude was triturated in petrolatum/ethyl ether 2:1 (150 ml)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C2C=NNC(C2=CC=C1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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